![molecular formula C20H19N3O2S B2420222 N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)丙酰胺 CAS No. 396723-29-8](/img/structure/B2420222.png)
N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide, also known as TAK-915, is a novel drug candidate that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of compounds known as gamma-secretase modulators, which have been found to be effective in reducing the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
科学研究应用
Heterocyclic Synthesis and Antimicrobial Activity
具有噻吩[2,3-b]吡啶和吡啶噻吩嘧啶结构的化合物,类似于目标化合物的部分,已经合成并显示出显著的抗菌活性。例如,Gad-Elkareem等人(2011年)探索了硫代取代乙基烟酸酯衍生物的合成,导致了噻吩[2,3-b]吡啶和吡啶噻吩嘧啶的产生,具有体外抗菌功效(Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)。这表明了目标化合物在新型抗菌剂开发中的潜在研究途径。
抗癫痫活性
关于ω-(1H-咪唑-1-基)-N-苯乙酰胺、丙酰胺和丁酰胺衍生物的研究,这些衍生物与目标化合物具有功能上的相似性,已经证明具有显著的抗癫痫活性。Aktürk等人(2002年)合成并测试了一系列这些衍生物,确定了对最大电击诱发的癫痫具有显著疗效的化合物(Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002)。这表明了探索目标化合物的抗癫痫性能的潜在研究领域。
癌症研究和激酶抑制
由Schroeder等人(2009年)详细介绍的N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺(BMS-777607)的合成展示了选择性和口服高效的Met激酶超家族抑制剂的开发,突显了结构复杂化合物在癌症研究和治疗中的作用(Schroeder et al., 2009)。类似于BMS-777607中的结构复杂性和功能基团突显了N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)丙酰胺在靶向癌症治疗研究中的潜力。
生物活性衍生物的合成
对各种生物活性衍生物的合成研究,例如Fadda等人(2012年)和Helal等人(2013年)所探索的,展示了杂环化合物在药物化学中的多功能性和潜力。这些研究涉及创造具有潜在抗菌、抗真菌和抗炎活性的化合物,暗示了结构相关化合物的广泛研究应用(Fadda, Etman, El-Seidy, & Elattar, 2012); (Helal, Abbas, Salem, Farag, & Ammar, 2013)。
作用机制
Target of Action
Similar compounds have been found to inhibit mycobacterial cell wall synthesis by inhibiting an enzyme, enoyl-acyl carrier protein reductase (inha) . This enzyme catalyzes the last step in the fatty acid synthesis cycle of genus Mycobacterium .
Mode of Action
Similar compounds have been found to inhibit the action of the enzyme inha . InhA catalyzes the reduction of the double bond of 2-trans-enoyl-[acyl carrier protein] in a NADH-dependent manner, which is the last and a crucial step of the FAS-II pathway, involved in the fatty acid elongation cycle .
Biochemical Pathways
Similar compounds have been found to affect the fas-ii pathway, involved in the fatty acid elongation cycle . By inhibiting the enzyme InhA, these compounds prevent the reduction of the double bond of 2-trans-enoyl-[acyl carrier protein], thereby disrupting the synthesis of mycolic acids .
Pharmacokinetics
Similar compounds have been found to exhibit good adme properties and drug likeness . This suggests that they may have good absorption, distribution, metabolism, and excretion properties, which could potentially enhance their bioavailability.
Result of Action
Similar compounds have been found to inhibit the synthesis of mycolic acids . This could potentially lead to the disruption of mycobacterial cell wall synthesis, thereby inhibiting the growth of Mycobacterium .
属性
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-19(24)21-20-17-12-26-13-18(17)22-23(20)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYNZNYNYGBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。